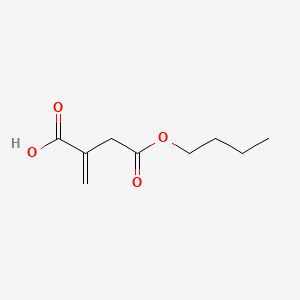
3-Methoxypropyl prop-2-enoate
Übersicht
Beschreibung
3-Methoxypropyl prop-2-enoate: is an organic compound with the molecular formula C7H12O3This compound is a colorless to light yellow clear liquid and is used in various industrial applications due to its reactivity and ability to form polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxypropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-methoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and 3-methoxypropanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. The product is further purified through distillation to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxypropyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 3-methoxypropanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Acrylic acid and 3-methoxypropanol.
Addition Reactions: Michael adducts with nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Methoxypropyl prop-2-enoate has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Material Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Wirkmechanismus
The mechanism of action of 3-Methoxypropyl prop-2-enoate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free radical mechanisms, where the double bond in the prop-2-enoate group reacts with initiators to form long polymer chains. In addition, its ester functional group can participate in hydrolysis and addition reactions, making it versatile in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Methyl acrylate: Similar in structure but with a methyl group instead of a 3-methoxypropyl group.
Ethyl acrylate: Contains an ethyl group instead of a 3-methoxypropyl group.
Butyl acrylate: Features a butyl group instead of a 3-methoxypropyl group.
Uniqueness: 3-Methoxypropyl prop-2-enoate is unique due to the presence of the 3-methoxypropyl group, which imparts specific properties such as increased flexibility and compatibility with various substrates. This makes it particularly useful in applications requiring tailored mechanical and chemical properties .
Eigenschaften
IUPAC Name |
3-methoxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-7(8)10-6-4-5-9-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEKBWMWMVRJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622247 | |
| Record name | 3-Methoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93632-75-8 | |
| Record name | 3-Methoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypropyl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)



![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)




